molecular formula C6H5BrN2O B14834034 2-(Bromomethyl)pyrimidine-4-carbaldehyde

2-(Bromomethyl)pyrimidine-4-carbaldehyde

Cat. No.: B14834034
M. Wt: 201.02 g/mol
InChI Key: SOLKKZOLUKDEHN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrimidine-4-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromomethyl group at the 2-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)pyrimidine-4-carbaldehyde typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 2-methylpyrimidine-4-carbaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: 2-(Bromomethyl)pyrimidine-4-carboxylic acid.

    Reduction: 2-(Bromomethyl)pyrimidine-4-methanol.

Scientific Research Applications

2-(Bromomethyl)pyrimidine-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antiviral and anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the aldehyde group can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyrimidine-4-carbaldehyde
  • 2-(Iodomethyl)pyrimidine-4-carbaldehyde
  • 2-(Hydroxymethyl)pyrimidine-4-carbaldehyde

Uniqueness

2-(Bromomethyl)pyrimidine-4-carbaldehyde is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

2-(bromomethyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C6H5BrN2O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H,3H2

InChI Key

SOLKKZOLUKDEHN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C=O)CBr

Origin of Product

United States

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